1-Chloro-4-phenoxybut-2-yne
Description
1-Chloro-4-phenoxybut-2-yne is an organochlorine compound featuring a phenoxy group attached to a but-2-yne chain terminated by a chlorine atom. Its molecular formula is C₁₀H₉ClO, with a structure characterized by a rigid alkyne backbone (C≡C) and a polar phenoxy substituent. The compound’s triple bond imparts significant reactivity, making it a candidate for applications in click chemistry (e.g., azide-alkyne cycloaddition) and pharmaceutical intermediates. Its relatively low polarity, due to the absence of electron-donating or withdrawing groups on the phenoxy ring, influences its solubility and interaction with solvents .
Properties
CAS No. |
90797-91-4 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-chlorobut-2-ynoxybenzene |
InChI |
InChI=1S/C10H9ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
InChI Key |
ZEVUHRJDTWDODR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC#CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-Chloro-4-phenoxybut-2-yne can be contextualized by comparing it to two analogous compounds: 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne and 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane. Below is a detailed analysis:
Structural and Molecular Comparison
Key Findings
Functional Group Influence on Reactivity: The triple bond in this compound enables participation in click chemistry (e.g., Huisgen cycloaddition), which is absent in the saturated butane chain of 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane . The latter’s allyl ether group allows for electrophilic additions or polymerizations . The formyl and methoxy substituents in 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne enhance its polarity, increasing solubility in polar solvents like acetone or DMSO.
Physical Properties: The rigid alkyne backbone of this compound likely reduces its boiling point compared to the flexible, saturated 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane, which has stronger van der Waals interactions . The allyl ether compound’s higher molecular flexibility may contribute to its higher estimated boiling point (215–217°C) relative to the alkyne-containing analogs .
Research Implications
- Synthetic Applications: The triple bond in this compound makes it valuable for modular synthesis (e.g., drug conjugates), while its substituted analog () offers handles for further functionalization.
- Industrial Relevance: The allyl ether compound () may serve as a monomer in polymer chemistry due to its unsaturated bond .
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